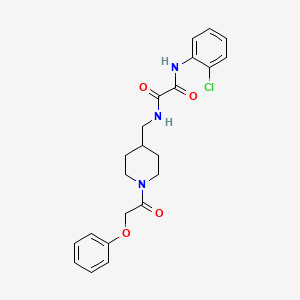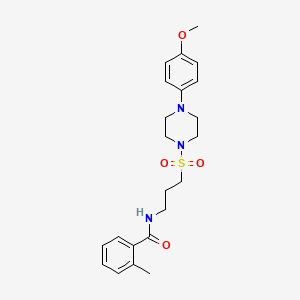
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide” is a chemical compound with the molecular formula C14H23N3O3S . It is also known as “(3-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)propyl)amine” with the CAS No. 1105190-76-8 .
Synthesis Analysis
The synthesis of compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine has been reported . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . The protected piperazines are then deprotected with PhSH followed by selective intramolecular cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy group attached . The compound also contains a sulfonyl group, which consists of a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .Chemical Reactions Analysis
The compound has been involved in reductive amination reactions . In these reactions, the compound is reacted with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique
Selective Serotonin Receptor Agonists
Research on benzamide derivatives, including similar compounds, has demonstrated their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with the potential to enhance gastric emptying and defecation, indicating their usefulness in treating gastrointestinal disorders without the side effects associated with 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Radiolabeled Antagonists for PET Imaging
Further research has focused on developing radiolabeled antagonists for positron emission tomography (PET) imaging, such as [18F]p-MPPF. These compounds are used to study the serotonergic neurotransmission system, offering insights into brain function and potential disorders related to serotonin receptors (Plenevaux et al., 2000).
Dopamine Receptor Ligands
Another area of application involves the development of compounds as potent and selective ligands for dopamine receptors, particularly D(3) receptors. These studies are significant for understanding and potentially treating neurological disorders, including Parkinson's disease and schizophrenia, by targeting specific dopamine receptor subtypes for therapeutic effects (Leopoldo et al., 2002).
Brain Imaging Agents
Compounds structurally related to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide have also been synthesized and characterized for their potential as brain imaging agents in PET studies. These agents can provide valuable insights into brain activity and diseases by offering a non-invasive method to visualize and quantify biological processes in the brain (Mou et al., 2009).
5-HT7 Receptor Antagonists
Research has also led to the preparation and evaluation of piperazine derivatives as antagonists for the 5-HT7 receptor, indicating their potential in studying and treating conditions related to this receptor, including mood disorders and circadian rhythm disturbances (Yoon et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-6-3-4-7-21(18)22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQVTFDJIKKJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

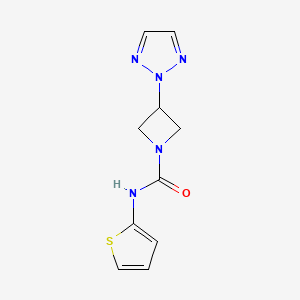
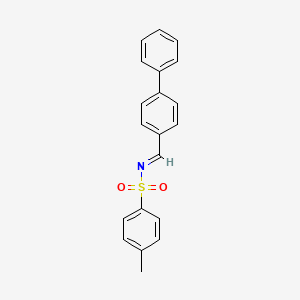
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2412659.png)
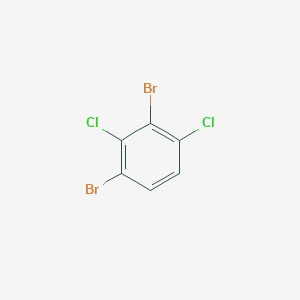
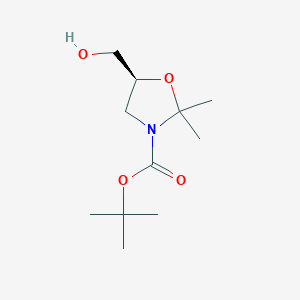
![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)
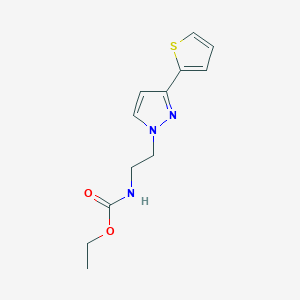
![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)
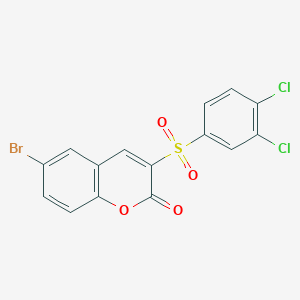
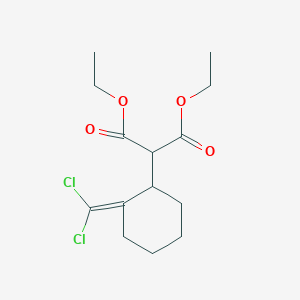
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
